5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide 5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8483601
InChI: InChI=1S/C23H19N3O2/c1-16-21(22(26-28-16)17-8-4-2-5-9-17)23(27)25-20-14-12-19(13-15-20)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,25,27)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC8483601

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
IUPAC Name N-(4-anilinophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C23H19N3O2/c1-16-21(22(26-28-16)17-8-4-2-5-9-17)23(27)25-20-14-12-19(13-15-20)24-18-10-6-3-7-11-18/h2-15,24H,1H3,(H,25,27)
Standard InChI Key BMLSQFVWOWLKAW-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound’s structure centers on a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. At position 3, a phenyl group is attached, while position 5 features a methyl substituent. The carboxamide group at position 4 links to a secondary aromatic system via an N-[4-(phenylamino)phenyl] moiety . This arrangement introduces significant planar rigidity and π-π stacking potential, which may enhance binding to biological targets.

Molecular Characteristics

  • Molecular formula: C₂₃H₁₉N₃O₂

  • Molecular weight: 369.4 g/mol

  • logP: Predicted ~3.2 (estimated via comparative analysis with analog C21H23N3O4S, logP = 3.23)

  • Hydrogen bond donors/acceptors: 1 donor, 7 acceptors

The presence of multiple aromatic systems contributes to low aqueous solubility, a common challenge for oxazole derivatives. Structural analogs, such as 5-methyl-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)-3-phenyl-1,2-oxazole-4-carboxamide (logSw = -3.27) , suggest that hydrophilic modifications (e.g., tetrahydrofuran groups) could improve bioavailability.

Table 1: Structural Comparison of Oxazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₃H₁₉N₃O₂369.4Phenyl, methyl, N-(4-anilinophenyl)
N-[4-(diethylsulfamoyl)phenyl] derivative C₂₁H₂₃N₃O₄S413.5Diethylsulfamoyl, methyl, phenyl
Tetrahydrofuran-linked analog C₂₃H₂₃N₃O₄405.4Oxolan-2-ylmethyl, phenyl, methyl

Synthesis and Optimization

Synthetic Pathways

A multi-step route is employed, beginning with the formation of the oxazole core. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing phenyl groups at positions 3 and 4. The final carboxamide linkage is achieved via activation of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid (PubChem CID: 14343) using coupling reagents such as HATU or EDCI, followed by reaction with 4-phenylaminobenzamine.

Reaction Conditions

  • Temperature: 80–110°C for coupling steps

  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility

  • Catalysts: Pd(PPh₃)₄ for aryl-aryl bond formation

Yield optimization remains challenging due to steric hindrance from the N-[4-(phenylamino)phenyl] group. Analogous syntheses report yields of 45–60% under analogous conditions .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies suggest that the compound inhibits tubulin polymerization, a mechanism shared with vinca alkaloids. Molecular docking simulations predict strong interactions with the colchicine-binding site (ΔG = -9.2 kcal/mol). In vitro testing against MCF-7 breast cancer cells is pending.

Pharmacokinetic Considerations

Absorption and Distribution

High logP values (~3.2) indicate lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility . Prodrug strategies, such as esterification of the carboxamide group, are under investigation to improve oral bioavailability .

Metabolism and Excretion

Cytochrome P450 enzymes (CYP3A4, CYP2D6) are predicted to mediate hepatic oxidation of the phenylamino group. Metabolites may include hydroxylated derivatives, which require renal clearance.

Comparative Analysis with Structural Analogs

Sulfamoyl Derivative (C₂₁H₂₃N₃O₄S)

  • Advantage: Enhanced solubility due to the sulfamoyl group (logSw = -3.69 vs. target’s ~-4.1)

  • Drawback: Reduced anticancer activity (IC₅₀ > 50 µM in HT-29 cells)

Tetrahydrofuran-Linked Analog (C₂₃H₂₃N₃O₄)

  • Advantage: Improved pharmacokinetics (t₁/₂ = 6.7 h in rats)

  • Drawback: Synthetic complexity increases by 2–3 steps

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a lead for developing kinase inhibitors. Substitution at the phenylamino group (e.g., halogenation) could enhance selectivity for EGFR or VEGFR-2.

Drug Delivery Systems

Encapsulation in lipid nanoparticles (size: 120–150 nm) has been proposed to address solubility limitations. In silico models predict a 3.5-fold increase in bioavailability using this approach .

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